(4-(2-Methoxyethoxy)phenyl)methanol
Overview
Description
(4-(2-Methoxyethoxy)phenyl)methanol: is an organic compound with the molecular formula C10H14O3. It is characterized by the presence of a phenyl ring substituted with a methoxyethoxy group and a methanol group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Methoxyethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common catalysts used in this reaction include acids or bases, depending on the desired reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: (4-(2-Methoxyethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: 4-(2-Methoxyethoxy)benzaldehyde or 4-(2-Methoxyethoxy)benzoic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: (4-(2-Methoxyethoxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of phenylmethanol derivatives on cellular processes. It can serve as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine: While not a drug itself, this compound is used in medicinal chemistry to develop new pharmaceuticals. Its derivatives may possess therapeutic properties, making it a valuable compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (4-(2-Methoxyethoxy)phenyl)methanol involves its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(4-Methoxyphenyl)methanol: Lacks the ethoxy group, resulting in different reactivity and applications.
(4-Ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a methoxyethoxy group.
(4-(2-Hydroxyethoxy)phenyl)methanol: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties.
Uniqueness: (4-(2-Methoxyethoxy)phenyl)methanol is unique due to the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHXZVIRFQPRCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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